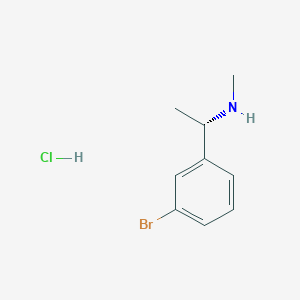

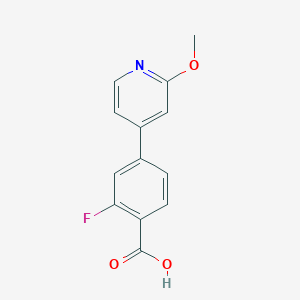

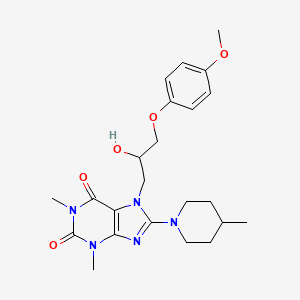

![molecular formula C10H9BrFNO2 B2976348 [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol CAS No. 501939-46-4](/img/structure/B2976348.png)

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol

Overview

Description

The compound appears to contain a bromo-fluoro-phenyl group and an isoxazole group. Bromo-fluoro-phenyl compounds are aromatic compounds containing a phenyl group that is substituted at one carbon with a bromine atom and at another carbon with a fluorine atom . Isoxazoles are compounds containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromo-fluoro-phenyl group and the isoxazole ring. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo-fluoro-phenyl group and the isoxazole ring. The bromine and fluorine atoms are likely to be reactive due to their electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo-fluoro-phenyl group and the isoxazole ring could affect properties such as polarity, solubility, and stability .Scientific Research Applications

Reactions at the Benzylic Position

Compounds with a benzylic position, like our compound, can undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position’s reactivity is due to its ability to form a resonance-stabilized carbocation .

Biological Potential of Indole Derivatives

Although our compound is not an indole derivative, it shares some structural similarities. Indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that our compound could exhibit similar activities.

Synthesis of Liquid Crystalline Compounds

Compounds with fluorophenyl groups have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These are made by palladium-catalyzed cross-couplings .

Synthesis of Potent Leukotriene B4 Receptor Agonists

Fluorophenylboronic acids have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . Our compound, with its fluorophenyl group, could potentially be used in similar syntheses.

Material Science Investigations

Compounds with bromofluorophenyl groups, like our compound, have been used in material science investigations. Their unique properties make them versatile for such applications.

Drug Synthesis

Bromofluorophenyl compounds have been used in the synthesis of various drugs. The unique properties of these compounds make them valuable in creating new therapeutic agents.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been reported to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s physical properties such as its boiling point (154-155°c), density (172), and solubility in common organic solvents like ethanol, dimethylformamide, and dichloromethane could influence its bioavailability.

Result of Action

Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound’s stability and reactivity could be influenced by conditions such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-3,7,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNGXSCCHPUWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC(=C(C=C2)Br)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

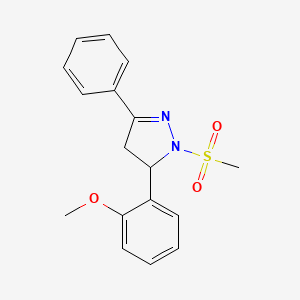

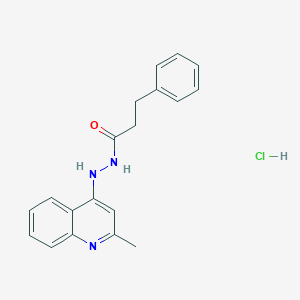

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2976266.png)

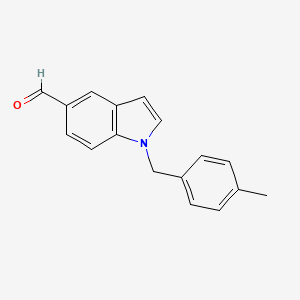

![3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2976269.png)

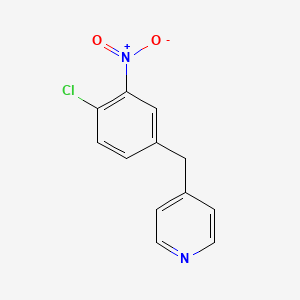

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)

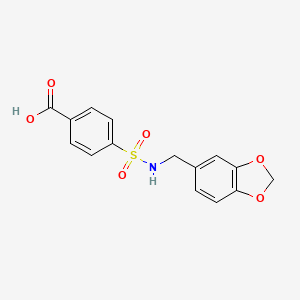

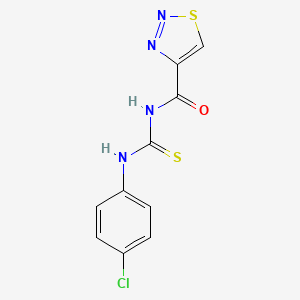

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2976281.png)